![molecular formula C20H18F3N5O2 B2926560 4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878730-18-8](/img/structure/B2926560.png)
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H18F3N5O2 and its molecular weight is 417.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on mesoionic compounds such as imidazo[1,2-c]pyrimidine-2,7-diones, which share structural similarities with the mentioned compound, focuses on their synthesis and properties. For instance, Coburn and Taylor (1982) explored the synthesis and properties of mesoionic purinone analogs, highlighting the chemical reactivity and potential applications of these compounds in creating novel chemical entities with unique properties (Coburn & Taylor, 1982).
Pharmacological Potential
Another area of research interest lies in the pharmacological applications of purine derivatives. Studies have shown that arylpiperazinylalkyl purine diones and triones exhibit affinity for serotoninergic and dopaminergic receptors, suggesting their potential use in developing antidepressant and anxiolytic-like agents. For example, Zagórska et al. (2015) synthesized and tested novel series of arylpiperazinylalkyl purine diones for their affinity towards various receptors, indicating the broad therapeutic potential of such compounds (Zagórska et al., 2015).
Antiviral and Antagonistic Activities
Compounds related to the specified chemical have been evaluated for their antiviral activities and adenosine receptor antagonistic properties. For instance, Kim et al. (1978) synthesized imidazo[1,2-a]-s-triazine nucleosides and evaluated their antiviral activity, showcasing the potential of imidazole-based compounds in antiviral research (Kim et al., 1978).
DNA Repair Mechanisms
Moreover, research into DNA repair mechanisms has identified enzymes that can remove damaged purine residues, such as those modified by alkylating agents. Chetsanga and Lindahl (1979) discussed an E. coli enzyme capable of repairing 7-methylguanine residues with opened imidazole rings, a study that underscores the importance of understanding the interactions and stability of purine derivatives at the molecular level (Chetsanga & Lindahl, 1979).
Eigenschaften
IUPAC Name |
4,7-dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2/c1-11(2)9-27-17(29)15-16(25(4)19(27)30)24-18-26(15)10-12(3)28(18)14-7-5-13(6-8-14)20(21,22)23/h5-8,10H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEMEUFZNMDFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
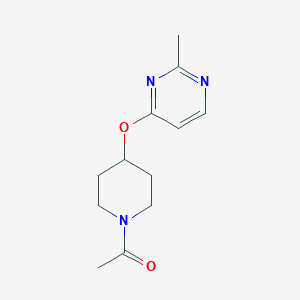
![4-{[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid](/img/structure/B2926479.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
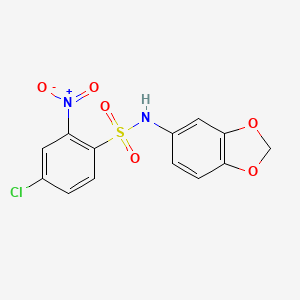
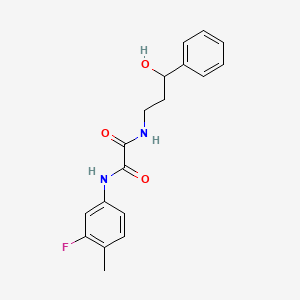
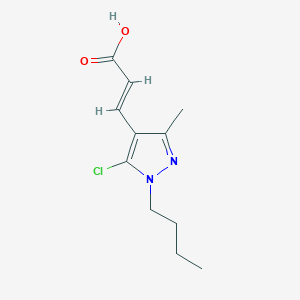
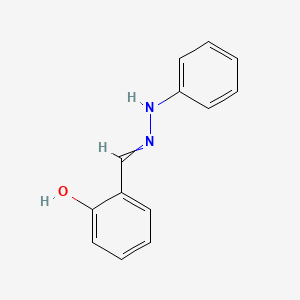
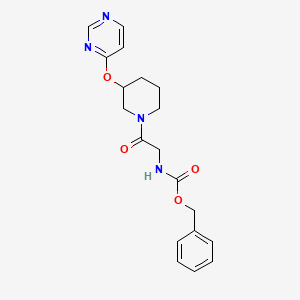
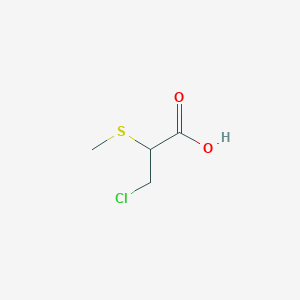
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2926493.png)
![N-[4-(acetylamino)phenyl]-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2926495.png)

![1-[4-(5-Methyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2926499.png)

